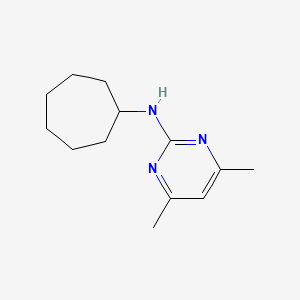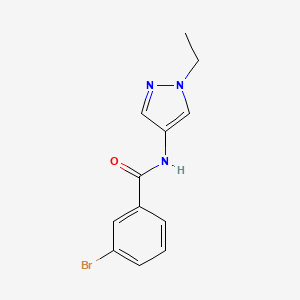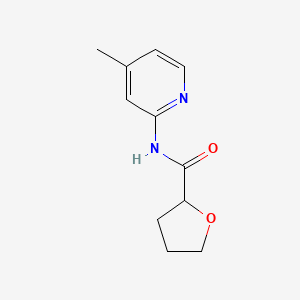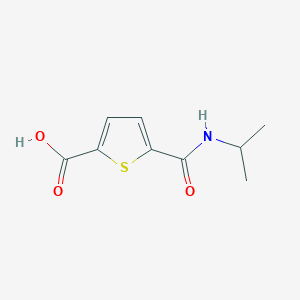
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine, also known as CDMP, is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDMP is a pyrimidine derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell division. This compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. Studies have suggested that this compound may have a favorable pharmacokinetic profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various studies. However, this compound has some limitations, such as its low solubility in water and its potential to form polymorphs, which can affect its physicochemical properties.
Orientations Futures
There are several future directions for the research on N-cycloheptyl-4,6-dimethylpyrimidin-2-amine. One direction is to further investigate its mechanism of action and identify the specific targets that this compound interacts with. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in vivo and in clinical trials. Finally, this compound can be used as a lead compound for the development of new pyrimidine derivatives with improved pharmacological properties.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo and in clinical trials.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 4,6-dimethyl-2-nitropyrimidine, which is subjected to a series of reactions to obtain the final product. The synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has been studied for its potential as an antitumor agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-9-11(2)15-13(14-10)16-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOHLDMPTCNYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)


![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)


![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)


![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)